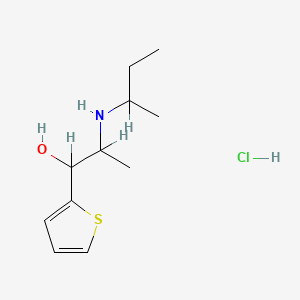
Oxytocin, 1-penicillamyl-O-metyr(2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxytocin, 1-penicillamyl-O-metyr(2)- is a synthetic analog of oxytocin, a neuropeptide hormone known for its role in social bonding, reproduction, and various physiological processes. This compound is designed to mimic the effects of natural oxytocin while potentially offering enhanced stability and specificity in its actions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxytocin, 1-penicillamyl-O-metyr(2)- involves multiple steps, starting with the protection of functional groups, followed by peptide bond formation, and ending with deprotection and purification. The key steps include:
Protection of Amino and Carboxyl Groups: Protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino and carboxyl groups of the amino acids involved.
Peptide Bond Formation: The protected amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: The protecting groups are removed using specific reagents like TFA (trifluoroacetic acid) for Boc and piperidine for Fmoc.
Purification: The final product is purified using techniques such as HPLC (high-performance liquid chromatography) to achieve the desired purity.
Industrial Production Methods
Industrial production of Oxytocin, 1-penicillamyl-O-metyr(2)- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Oxytocin, 1-penicillamyl-O-metyr(2)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids.
Reduction: Reduction reactions can be used to modify the disulfide bonds present in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Aplicaciones Científicas De Investigación
Oxytocin, 1-penicillamyl-O-metyr(2)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors, stress responses, and reproductive functions.
Medicine: Explored for its potential therapeutic applications in conditions such as autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of Oxytocin, 1-penicillamyl-O-metyr(2)- involves binding to oxytocin receptors, which are G-protein-coupled receptors. This binding triggers intracellular signaling pathways, including the activation of phospholipase C, leading to the release of intracellular calcium and subsequent physiological effects. The compound’s effects on social behavior, stress regulation, and reproductive functions are mediated through these pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxytocin: The natural hormone with similar physiological effects.
Carbetocin: A synthetic analog of oxytocin with a longer half-life.
Desmopressin: A synthetic analog of vasopressin, another neuropeptide with overlapping functions.
Uniqueness
Oxytocin, 1-penicillamyl-O-metyr(2)- is unique due to its enhanced stability and specificity compared to natural oxytocin. The modifications in its structure allow for more targeted actions and potentially reduced side effects, making it a valuable tool in both research and therapeutic applications .
Propiedades
Número CAS |
89070-65-5 |
|---|---|
Fórmula molecular |
C46H72N12O12S2 |
Peso molecular |
1049.3 g/mol |
Nombre IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H72N12O12S2/c1-8-24(4)36-43(67)52-27(15-16-33(47)59)39(63)53-30(20-34(48)60)40(64)56-31(45(69)58-17-9-10-32(58)42(66)54-28(18-23(2)3)38(62)51-21-35(49)61)22-71-72-46(5,6)37(50)44(68)55-29(41(65)57-36)19-25-11-13-26(70-7)14-12-25/h11-14,23-24,27-32,36-37H,8-10,15-22,50H2,1-7H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,51,62)(H,52,67)(H,53,63)(H,54,66)(H,55,68)(H,56,64)(H,57,65)/t24-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1 |
Clave InChI |
BQTJZLPDBDBVGI-YBHRNQQHSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


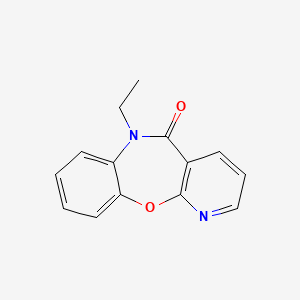


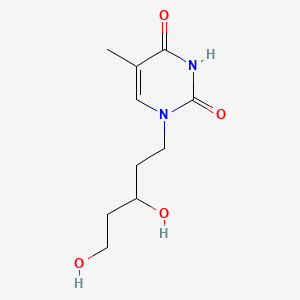
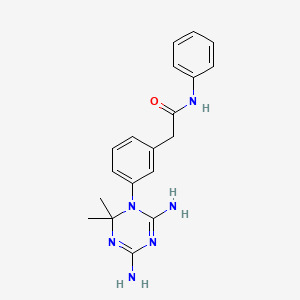
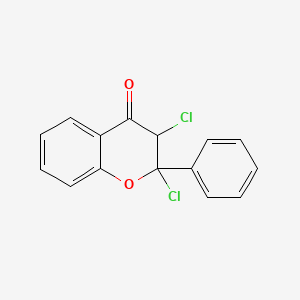

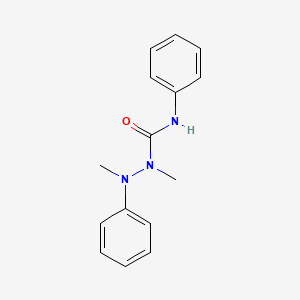


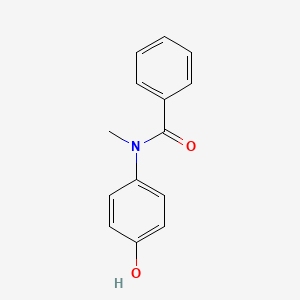
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
